Lipophilicity Modulation: LogP Comparison of 3-Fluoro-5-(trifluoromethoxy)pyridin-2-amine vs. 5-(Trifluoromethoxy)pyridin-2-amine
The introduction of a 3-fluoro substituent in 3-fluoro-5-(trifluoromethoxy)pyridin-2-amine (LogP 2.28) produces a measurable increase in lipophilicity compared to the non-fluorinated analog 5-(trifluoromethoxy)pyridin-2-amine, for which calculated LogP values range from approximately 1.3 to 1.6 . This LogP difference of 0.7-1.0 units reflects the hydrophobic contribution of the 3-fluoro atom positioned adjacent to the 2-amino group, offering a tunable parameter for optimizing membrane permeability and oral bioavailability in lead optimization campaigns [1]. The enhanced lipophilicity, when balanced with the moderate polar surface area (48.14 Ų), positions this scaffold within favorable drug-like property space (Lipinski-compliant) for CNS penetration or improved cellular uptake relative to less lipophilic comparators .
| Evidence Dimension | Lipophilicity (LogP / cLogP) |
|---|---|
| Target Compound Data | LogP = 2.28 (calculated) |
| Comparator Or Baseline | 5-(Trifluoromethoxy)pyridin-2-amine: LogP ≈ 1.3-1.6 (calculated) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.0 units (target more lipophilic) |
| Conditions | Calculated LogP values from standard cheminformatics prediction algorithms; comparative data derived from ChemSrc and PMC database entries |
Why This Matters
A LogP difference of 0.7-1.0 units significantly influences passive membrane permeability and tissue distribution, making 3-fluoro-5-(trifluoromethoxy)pyridin-2-amine a distinct tool for optimizing pharmacokinetic properties in programs where 5-(trifluoromethoxy)pyridin-2-amine-derived leads exhibit suboptimal lipophilicity.
- [1] PMC/NCBI. Table 1: Log P values for substituted pyridine derivatives. View Source
